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molecular formula C10H12N2O B8370818 6-(Iso-propoxy)methyl-pyridine-3-carbonitrile

6-(Iso-propoxy)methyl-pyridine-3-carbonitrile

Cat. No. B8370818
M. Wt: 176.21 g/mol
InChI Key: PWDRLQJWXVVALT-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add iso-propanol (2.2 g, 25 mmol) and tetrabutylammonium sulfate (28 mg, 0.08 mmol) to a solution of potassium hydroxide (7.1 g, 127 mmol) in water (7 mL) and stir at room temperature for 15 min. Add 6-bromomethyl-pyridine-3-carbonitrile (1 g, 5.08 mmol) and stir the mixture for 24 h at room temperature. Add water (15 mL) and extract with DCM (15 mL). Filter through an IST® phase separator frit to separate the organic phase and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 1:1 gradient) to obtain the desired intermediate as a crystalline solid (0.4 g, 45%). MS (ES+) m/z: 177 (M+H)+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[OH-].[K+].Br[CH2:8][C:9]1[N:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1>O.S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>[CH:1]([O:4][CH2:8][C:9]1[N:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)([CH3:3])[CH3:2] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
7.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
tetrabutylammonium sulfate
Quantity
28 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC=C(C=N1)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water (15 mL) and extract with DCM (15 mL)
FILTRATION
Type
FILTRATION
Details
Filter through an IST® phase separator frit
CUSTOM
Type
CUSTOM
Details
to separate the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 1:1 gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)OCC1=CC=C(C=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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